molecular formula C11H21NO2 B13355921 (1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol

Cat. No.: B13355921
M. Wt: 199.29 g/mol
InChI Key: TTZBXSGZYUXYPE-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a methoxypiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 4-methoxypiperidine in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under hydrogenation conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxypiperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The methoxypiperidine group may interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol
  • (1R,2R)-2-(4-ethoxypiperidin-1-yl)cyclopentan-1-ol
  • (1R,2R)-2-(4-hydroxypiperidin-1-yl)cyclopentan-1-ol

Uniqueness

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H21NO2/c1-14-9-5-7-12(8-6-9)10-3-2-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1

InChI Key

TTZBXSGZYUXYPE-GHMZBOCLSA-N

Isomeric SMILES

COC1CCN(CC1)[C@@H]2CCC[C@H]2O

Canonical SMILES

COC1CCN(CC1)C2CCCC2O

Origin of Product

United States

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